molecular formula C15H29NO6 B610265 Propargyl-PEG6-amine CAS No. 1198080-04-4

Propargyl-PEG6-amine

Cat. No. B610265
M. Wt: 319.398
InChI Key: USTJDUXGVRIRRT-UHFFFAOYSA-N
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Description

Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Propargylamines are synthesized via A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods for the synthesis of propargylamine are based on the metal-catalyzed activation of terminal alkyne . From the perspective of green and sustainable chemistry, the scientific community has focused on metal-free techniques which can access a variety of propargylamines .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG6-amine is C15H29NO6 . The propargyl group and the amine group are attached to the PEG chain .


Chemical Reactions Analysis

Propargylamines are versatile compounds used in many fields of chemistry . They are used in the Ugi reaction and further transformations . These post-Ugi transformations, employing transition metal catalysis, base-mediated reactions, and rearrangements, allow the syntheses of diversely substituted scaffolds .


Physical And Chemical Properties Analysis

Propargyl-PEG6-amine has a molecular weight of 319.4 g/mol . It is a liquid .

Scientific Research Applications

Propargyl Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Methods of Application: The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .
  • Results or Outcomes: The propargylation methodologies have been used to obtain more complex synthetic targets .

Propargylamines

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They have many pharmaceutical and biological properties .
  • Methods of Application: These compounds are synthesized via A3 and KA2 coupling reactions .
  • Results or Outcomes: Propargylamines have been found to have neuroprotective effects, useful for symptomatic and neuroprotective treatment . They have also been found to be effective for the treatment of Parkinson’s disease .

Propargyl Derivatives in Material Science

  • Scientific Field: Material Science
  • Application Summary: Propargyl derivatives have been used in the synthesis of polymers and other materials . The propargyl group can act as a versatile building block in material science, opening up new synthetic pathways for further elaboration .
  • Methods of Application: The propargyl group can be introduced into small-molecule building blocks, which can then be used to synthesize more complex structures . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Results or Outcomes: The use of propargyl derivatives in material science has led to the development of new materials with unique properties .

Propargylamines in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They have many pharmaceutical and biological properties .
  • Methods of Application: These compounds are synthesized via A3 and KA2 coupling reactions .
  • Results or Outcomes: Propargylamines have been found to have neuroprotective effects, useful for symptomatic and neuroprotective treatment . They have also been found to be effective for the treatment of Parkinson’s disease .

Propargylamines in Green Chemistry

  • Scientific Field: Green Chemistry
  • Application Summary: Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .
  • Methods of Application: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
  • Results or Outcomes: The green synthesis of propargylamines has been successful under metal-free conditions .

Propargyl Derivatives in Heterocyclic Chemistry

  • Scientific Field: Heterocyclic Chemistry
  • Application Summary: Propargyl compounds and its derivatives are used to synthesize heterocycles due to their special structure, the reactivity of carbon–carbon triple bond and the presence of oxygen/ nitrogen heteroatom .
  • Methods of Application: The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .
  • Results or Outcomes: The use of propargyl derivatives in heterocyclic chemistry has led to the development of new natural products and drugs .

Safety And Hazards

Engineering controls such as using only in a chemical fume hood are recommended . Personal protective equipment like chemical-resistant gloves and safety goggles should be worn . General hygiene measures include washing thoroughly after handling and washing contaminated clothing before reuse .

Future Directions

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The scientific community is focusing on metal-free techniques which can access a variety of propargylamines .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJDUXGVRIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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